Pirbuterol acetate Pirbuterol acetate Pirbuterol acetate is a hydroxypyridine.
Pirbuterol Acetate is the acetate salt form of pirbuterol, a synthetic catecholamine and a pyridine derivative with sympathomimetic and bronchodilatory effects. Pirbuterol acetate selectively stimulates beta-2 adrenergic receptors, resulting in initiation of intracellular adenylate cyclase activity leading to increased levels of cAMP. As a result muscle relaxation (broncho- and vasodilation) occurs via cAMP-dependent signal transduction. In addition, elevated levels of cAMP inhibit release of inflammatory mediators from mast cells.
Brand Name: Vulcanchem
CAS No.: 65652-44-0
VCID: VC21176822
InChI: InChI=1S/C12H20N2O3.C2H4O2/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;1-2(3)4/h4-5,11,13,15-17H,6-7H2,1-3H3;1H3,(H,3,4)
SMILES: CC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
Molecular Formula: C14H24N2O5
Molecular Weight: 300.35 g/mol

Pirbuterol acetate

CAS No.: 65652-44-0

Cat. No.: VC21176822

Molecular Formula: C14H24N2O5

Molecular Weight: 300.35 g/mol

* For research use only. Not for human or veterinary use.

Pirbuterol acetate - 65652-44-0

Specification

Description Pirbuterol acetate is a hydroxypyridine.
Pirbuterol Acetate is the acetate salt form of pirbuterol, a synthetic catecholamine and a pyridine derivative with sympathomimetic and bronchodilatory effects. Pirbuterol acetate selectively stimulates beta-2 adrenergic receptors, resulting in initiation of intracellular adenylate cyclase activity leading to increased levels of cAMP. As a result muscle relaxation (broncho- and vasodilation) occurs via cAMP-dependent signal transduction. In addition, elevated levels of cAMP inhibit release of inflammatory mediators from mast cells.
CAS No. 65652-44-0
Molecular Formula C14H24N2O5
Molecular Weight 300.35 g/mol
IUPAC Name acetic acid;6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol
Standard InChI InChI=1S/C12H20N2O3.C2H4O2/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;1-2(3)4/h4-5,11,13,15-17H,6-7H2,1-3H3;1H3,(H,3,4)
Standard InChI Key QSXMZJGGEWYVCN-UHFFFAOYSA-N
SMILES CC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
Canonical SMILES CC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
Appearance Solid powder

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